molecular formula C14H27O6Si B14475456 CID 78066737

CID 78066737

Cat. No.: B14475456
M. Wt: 319.45 g/mol
InChI Key: LMRYSNOXJXRNSS-UHFFFAOYSA-N
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Description

For instance, highlights the use of GC-MS and vacuum distillation for isolating and characterizing compounds like CID (Figure 1C, 1D), suggesting CID 78066737 may undergo similar analytical workflows .

Properties

Molecular Formula

C14H27O6Si

Molecular Weight

319.45 g/mol

InChI

InChI=1S/C14H27O6Si/c1-4-7-10-15-18-13(19-16-11-8-5-2)14(21)20-17-12-9-6-3/h4-12H2,1-3H3

InChI Key

LMRYSNOXJXRNSS-UHFFFAOYSA-N

Canonical SMILES

CCCCOOC(=C(OOCCCC)[Si])OOCCCC

Origin of Product

United States

Preparation Methods

The synthesis of CID 78066737 involves several steps, including the use of specific reagents and conditions. One common method involves the reaction of trimethylsilyl chloride with bromotrifluoromethane in the presence of a phosphorus (III) reagent . This method ensures high purity and yield, making it suitable for industrial production.

Chemical Reactions Analysis

CID 78066737 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CID 78066737 has numerous applications in scientific research, including:

    Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic effects and as a diagnostic tool.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of CID 78066737 involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of cellulose biosynthesis, which is crucial for its herbicidal properties . This inhibition disrupts the normal growth and development of plants, making it an effective herbicide.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound (CID) Core Structure Key Functional Groups Reported Activity Analytical Method (Reference)
This compound Inferred organic Pending PubChem data Hypothesized bioactivity GC-MS, LC-ESI-MS
Betulin (72326) Pentacyclic triterpene Hydroxyl groups Anti-inflammatory, antiviral CID-MS/MS
Ginkgolic acid (5469634) Phenolic lipid Alkyl chains, phenol Kinase inhibition CID/ETD-MS/MS

Analytical Behavior in Mass Spectrometry

and highlight the importance of collision-induced dissociation (CID) in structural elucidation. For instance, CID-MS/MS differentiates isomers like ginsenoside Rf and pseudoginsenoside F11 based on fragmentation patterns . If this compound has stereoisomers or homologues, similar CID techniques could resolve its structure. further contrasts CID with electron-transfer dissociation (ETD), noting CID's efficacy in cleaving labile bonds (e.g., glycosidic linkages), which may apply to this compound if it contains such moieties .

Pharmacological and Biochemical Context

lists flavonoids (e.g., quercetin, CID 5280343) and organic acids (e.g., gallic acid, CID 370) with antioxidant properties. If this compound is a polyphenol derivative, its redox activity and bioavailability could be benchmarked against these compounds . also references irbesartan (CID 3749), an angiotensin receptor blocker, suggesting this compound might target similar pathways if it shares pharmacophoric features like tetrazole or biphenyl groups .

Challenges in Comparative Studies

  • Data Limitations : The absence of explicit data for this compound necessitates reliance on analogous compounds (e.g., ’s betulinic acid) for hypothetical comparisons .
  • Analytical Variability : Techniques like CID-MS/MS () require optimization for charge states and collision energies, which may differ for this compound compared to smaller molecules like taurocholic acid (CID 6675) .

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